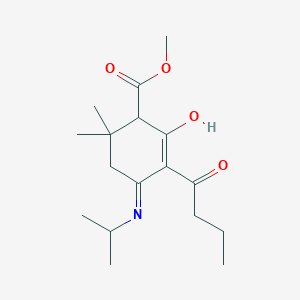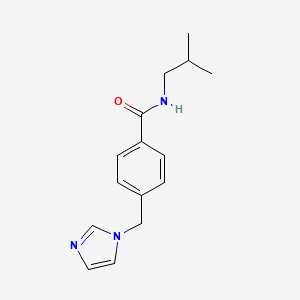![molecular formula C8H13N5O2 B6057875 N'-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide](/img/structure/B6057875.png)
N'-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide is an organic compound characterized by a push-pull electronic configuration. This configuration typically involves an electron-donating group (e.g., dimethylamino) linked through a conjugated π-system (e.g., vinyl group) to an electron-withdrawing group (e.g., nitro group)
Preparation Methods
The synthesis of N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide involves several steps. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s unique electronic properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including nonlinear optical materials for terahertz technology.
Mechanism of Action
The mechanism of action of N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide involves its interaction with molecular targets through its push-pull electronic configuration. This configuration allows the compound to participate in various electron transfer processes, influencing molecular pathways and interactions . The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or material science.
Comparison with Similar Compounds
N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide can be compared with similar compounds like (E)-3-(dimethylamino)-N,N-dimethylacrylamide . While both compounds share a similar electronic configuration, N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide exhibits unique properties due to the presence of the cyano and nitro groups, which enhance its electron-withdrawing capabilities . This makes it particularly useful in applications requiring strong electron acceptors.
Properties
IUPAC Name |
N'-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-11(2)6-10-8(12(3)4)7(5-9)13(14)15/h6H,1-4H3/b8-7-,10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUUWUUWILOQZ-SDHBEMGISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=C(C#N)[N+](=O)[O-])N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=C(\C#N)/[N+](=O)[O-])/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)

![1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6057817.png)
![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)


![6-ETHYL-1,3-DIMETHYL-8-(2-METHYLPHENYL)-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6057851.png)
![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6057879.png)

![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE](/img/structure/B6057896.png)
